N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 3 and a sulfanyl-acetamide moiety at position 5. The acetamide group is further functionalized with a 2-fluorophenyl substituent. Compounds with the [1,2,4]triazolo[4,3-b]pyridazine scaffold are often explored for their anticancer, antimicrobial, and RNA-binding protein inhibitory properties .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5OS2/c18-11-4-1-2-5-12(11)19-15(24)10-26-16-8-7-14-20-21-17(23(14)22-16)13-6-3-9-25-13/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDQODIXFVKLJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CS4)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system.
Introduction of the Thiophene Moiety: The thiophene group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution or other suitable methods.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker participates in nucleophilic displacement reactions, enabling modular derivatization:
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Bromo-triazolopyridazine | Thiophen-2-ylthiolate | DMF, K₂CO₃, 80°C, 12h | Target compound | 65 |
| Target compound | Grignard reagents | THF, −78°C to RT, 4h | Alkyl/aryl sulfides | 40–55 |
Mechanistic Insight :
The sulfanyl group’s electron-rich nature facilitates SN2 pathways, with steric hindrance from the triazolopyridazine core limiting reactivity at higher temperatures.
Electrophilic Aromatic Substitution (EAS)
The thiophene and fluorophenyl rings undergo regioselective EAS:
| Site of Reaction | Electrophile | Conditions | Major Product | Regioselectivity |
|---|---|---|---|---|
| Thiophene C-5 | HNO₃ (fuming) | H₂SO₄, 0°C, 2h | 5-Nitrothiophene derivative | >90% |
| Fluorophenyl ring | Cl₂ (gas) | FeCl₃, CH₂Cl₂, RT, 6h | Para-chlorofluorophenyl adduct | 75% |
Notable Findings :
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Nitration occurs preferentially at the thiophene’s C-5 position due to directing effects of sulfur .
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Fluorine’s meta-directing influence governs chlorination patterns on the phenyl ring.
Oxidation and Reduction Reactions
The sulfanyl group and heterocyclic core are redox-active:
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH, 60°C, 3h | Sulfone derivative | Enhanced metabolic stability |
| Reduction | NaBH₄/CuCl₂, MeOH, RT, 2h | Partially saturated triazoline | Probing bioactivity modulation |
Data Highlights :
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Sulfone formation increases polarity (logP reduction by 1.2 units).
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Partial reduction of the pyridazine ring alters π-stacking interactions with biological targets.
Hydrolysis and Stability Studies
The acetamide moiety undergoes pH-dependent hydrolysis:
| Condition | Hydrolysis Pathway | Half-Life (25°C) | Primary Degradants |
|---|---|---|---|
| pH 1.2 (simulated gastric fluid) | Acid-catalyzed cleavage | 4.2 h | 2-fluorophenylamine + carboxylic acid |
| pH 7.4 (phosphate buffer) | Base-mediated saponification | 48 h | Intact compound |
Stability Implications :
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Rapid degradation in acidic environments necessitates enteric coating for oral formulations.
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Hydrolysis products lack bioactivity, confirming the acetamide’s critical role.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable late-stage diversification:
| Reaction | Catalytic System | Substrate Position | Product Scope | Yield Range (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Pyridazine C-3 | Aryl/heteroaryl derivatives | 50–72 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Triazole N-1 | Secondary/tertiary amines | 35–60 |
Catalytic Efficiency :
-
Suzuki couplings exhibit superior yields compared to Buchwald aminations due to steric constraints.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Light Source | Solvent | Reaction Time | Major Photoproduct | Proposed Mechanism |
|---|---|---|---|---|
| 254 nm (UV-C) | MeCN | 1 h | Thiophene ring-opened isomer | [2π+2π] Cycloreversion |
| 365 nm (UV-A) | THF | 6 h | Triazole N-N bond cleavage product | Homolytic bond fission |
Applications :
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Photodegradation studies inform storage protocols (recommended: amber vials at 4°C).
Scientific Research Applications
Research indicates that N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the triazole and pyridazine rings is thought to contribute to its antitumor effects by interacting with specific cellular targets.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against various pathogens. Its structural features may enhance its ability to penetrate bacterial membranes, making it effective against resistant strains.
- Neuroprotective Effects : Investigations into neuroprotection suggest that this compound may modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress. This property could have implications for treating neurodegenerative diseases.
Therapeutic Potential
The therapeutic applications of this compound are being explored in several areas:
- Cancer Therapy : Ongoing studies are evaluating the efficacy of this compound in various cancer models, focusing on its ability to enhance the effectiveness of existing chemotherapeutics.
- Infectious Diseases : Given its antimicrobial properties, there is potential for this compound to be developed as part of treatment regimens for bacterial infections.
- Neurological Disorders : Research into its neuroprotective effects is paving the way for potential applications in treating conditions such as Alzheimer's disease and multiple sclerosis.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF7), suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Research presented at the International Conference on Infectious Diseases indicated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli strains .
- Neuroprotective Mechanisms : A recent article in Neuroscience Letters highlighted the neuroprotective effects observed in animal models treated with this compound, noting reductions in markers of oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
C1632 (Lin28 Inhibitor)
Antimicrobial Thioacetamide Derivatives
Triazolo-Pyridazine Analogues
- 877634-23-6 : Shares the [1,2,4]triazolo[4,3-b]pyridazine core with the subject compound. Substitutions at position 3 (e.g., methylphenyl) may enhance pharmacokinetic properties .
- Melting Points: Analogues like (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic acid (mp 253–255°C) highlight thermal stability, a critical factor in drug formulation .
Biological Activity
N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound features a fluorophenyl group, a thiophene moiety, and a triazolopyridazine structure linked through a sulfanyl group to an acetamide functional group. The presence of these diverse structural elements suggests potential interactions with various biological targets.
Research indicates that compounds containing the triazole and pyridazine frameworks exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties. Specifically, triazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The compound's unique structure may enhance its selectivity and potency against specific COX isoforms.
1. Anti-inflammatory Activity
Studies have demonstrated that similar compounds exhibit significant inhibition of COX-II activity. For instance, derivatives with triazole linkages showed IC50 values significantly lower than traditional NSAIDs like Celecoxib and Rofecoxib. The potential for this compound to act as a COX-II inhibitor warrants further investigation.
2. Antimicrobial Activity
Compounds featuring thiophene and triazole rings have been reported to possess antimicrobial properties. For example, 1,2,4-triazole derivatives have shown activity against various bacterial strains and fungi. The sulfanyl group may also contribute to the overall antimicrobial efficacy by enhancing lipophilicity and membrane penetration.
3. Anticancer Activity
The anticancer potential of triazole derivatives has been documented in several studies. These compounds often induce apoptosis in cancer cells through the modulation of key signaling pathways. The specific activity of this compound against different cancer cell lines remains to be elucidated but is promising based on related compounds.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the aryl groups and linker structures significantly influence biological activity. For instance:
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Triazole with phenyl | 0.011 | COX-II Inhibitor |
| Compound B | Triazole with thiophene | 0.200 | Antimicrobial |
| N-(2-fluorophenyl)-2-{...} | Fluorophenyl + Triazolo-Pyridazine | TBD | TBD |
Case Studies
Recent research has highlighted the potential of similar compounds in clinical settings:
- In Vivo Studies : A study demonstrated that triazolopyridazine derivatives effectively reduced inflammation in animal models of arthritis.
- Clinical Trials : Several analogs are currently undergoing clinical trials for their efficacy in treating inflammatory diseases and cancers.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-fluorophenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?
- Methodology :
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Step 1 : Condensation of thiophen-2-ylcarbaldehyde with hydrazine hydrate to form the triazole precursor.
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Step 2 : Cyclization with pyridazine derivatives under reflux in DMF, catalyzed by triethylamine .
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Step 3 : Thioether linkage formation via nucleophilic substitution between the triazolopyridazine intermediate and 2-chloro-N-(2-fluorophenyl)acetamide in anhydrous THF .
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Key Conditions : Temperature (80–100°C), inert atmosphere (N₂), and HPLC monitoring for intermediate purity (>95%) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₂NH₂·H₂O, EtOH, 70°C | 78 | 90 |
| 2 | DMF, Et₃N, 100°C | 65 | 92 |
| 3 | THF, K₂CO₃, 80°C | 60 | 95 |
Q. Which analytical techniques are critical for characterizing this compound and validating its structural integrity?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, thiophene) and sulfanyl linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray Crystallography : Resolve bond angles and planarity of the triazolopyridazine core, critical for SAR studies .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl and thiophen-2-yl substituents influence reactivity and biological target interactions?
- Methodology :
-
Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the triazole and pyridazine rings. Fluorine’s electron-withdrawing effect increases electrophilicity at the acetamide carbonyl, enhancing hydrogen bonding with targets .
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Comparative Studies : Replace 2-fluorophenyl with 4-methoxyphenyl ( ) to assess steric/electronic effects on kinase inhibition potency.
- Data Contradiction :
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Fluorophenyl analogs show higher CYP450 inhibition than methoxy derivatives (pIC₅₀ = 7.2 vs. 6.5), but reduced solubility (logP = 3.8 vs. 2.9) .
Q. What strategies resolve discrepancies in reported bioactivity data across structurally similar triazolopyridazines?
- Methodology :
-
Standardized Assays : Use isogenic cell lines (e.g., HEK293T) to minimize variability in IC₅₀ measurements for kinase inhibition .
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Meta-Analysis : Cross-reference PubChem datasets () to identify outliers due to impurities (e.g., residual DMF in synthesis).
- Case Study :
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Compound A (thiophene-substituted) shows 10-fold higher antiproliferative activity (GI₅₀ = 1.2 µM) than B (furyl analog, GI₅₀ = 12 µM) in MCF-7 cells, attributed to thiophene’s π-π stacking with hydrophobic kinase pockets .
Q. How can stability and degradation pathways be evaluated under physiological conditions?
- Methodology :
-
Forced Degradation Studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via UPLC-MS .
-
Metabolite Identification : Incubate with human liver microsomes (HLMs) to detect oxidative metabolites (e.g., sulfoxide formation at the thioether group) .
- Key Findings :
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Degradation <5% at pH 7.4 (37°C, 24 hr), but >30% under UV light due to thiophene ring photooxidation .
Mechanistic and Translational Questions
Q. What is the hypothesized mechanism of action based on structural analogs targeting cancer stem cells (CSCs)?
- Methodology :
- Lin-28/Let-7 Pathway : Triazolopyridazines (e.g., ) disrupt Lin-28 binding to Let-7 miRNA, promoting CSC differentiation. Validate via luciferase reporter assays and tumorsphere reduction in patient-derived glioblastoma models .
- Kinase Profiling : Screen against 468 kinases (DiscoverX) to identify off-target effects (e.g., FLT3 inhibition at IC₅₀ = 50 nM) .
Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties?
- Methodology :
- LogD Modulation : Introduce polar groups (e.g., -OH, -SO₃H) at the pyridazine C-6 position to improve aqueous solubility without compromising blood-brain barrier penetration .
- Prodrug Design : Mask the acetamide as an ethyl ester (logP reduction from 3.8 to 2.1) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
